methyl N'-cyano-N,N-dimethylcarbamimidothioate
Description
Properties
IUPAC Name |
methyl N'-cyano-N,N-dimethylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8(2)5(9-3)7-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOPVPMCDGIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-31-7 | |
| Record name | Isothiourea, N-cyano-N',N',S-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Thiocarbamate Formation via Dithiocarbamate Intermediate
A foundational approach involves the reaction of dimethylamine with carbon disulfide (CS₂) to form dimethyl dithiocarbamate. Subsequent cyanation introduces the N'-cyano group, followed by methylation to yield the target compound.
Reaction Steps:
- Dithiocarbamate Synthesis:
$$ \text{(CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH} $$
Dimethylamine reacts with CS₂ under alkaline conditions (pH 9–10) at 0–5°C to form dimethyl dithiocarbamic acid, which is stabilized as its sodium salt.
Cyanation:
$$ \text{(CH₃)₂N–C(=S)–SH + ClCN → (CH₃)₂N–C(=S)–NH–CN + HCl} $$
Cyanogen chloride (ClCN) facilitates cyanation at the thiol group, producing N'-cyano-N,N-dimethylcarbamimidothioic acid. This step requires controlled temperatures (20–25°C) to minimize side reactions.Methylation:
$$ \text{(CH₃)₂N–C(=S)–NH–CN + (CH₃O)₂CO → (CH₃)₂N–C(=S)–NH–CN–OCH₃ + CO₂} $$
Dimethyl carbonate, a low-toxicity methylating agent, replaces traditional dimethyl sulfate, enhancing safety and reducing corrosive byproducts. The reaction proceeds at 60–70°C with a yield of 78–85%.
Direct Amination of Methyl Thiocyanate
An alternative route employs methyl thiocyanate as the sulfur source, reacting with N,N-dimethylcyanamide under nucleophilic conditions:
Reaction Steps:
Thioesterification of Cyanocarbamate Precursors
A third method modifies existing carbamate syntheses by substituting oxygen with sulfur. For example, methyl N'-cyano-N,N-dimethylcarbamate is treated with Lawesson’s reagent to thionate the carbonyl group:
Reaction Steps:
- Carbamate Synthesis:
$$ \text{(CH₃)₂NH + ClCO₂CH₃ → (CH₃)₂N–C(=O)–OCH₃ + HCl} $$
Methyl chloroformate reacts with dimethylamine to form methyl N,N-dimethylcarbamate.
Thionation:
$$ \text{(CH₃)₂N–C(=O)–OCH₃ + Lawesson’s Reagent → (CH₃)₂N–C(=S)–OCH₃} $$
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates thionation at 110°C in toluene, achieving 80–88% conversion.Cyanation:
$$ \text{(CH₃)₂N–C(=S)–OCH₃ + KCN → (CH₃)₂N–C(=S)–NH–CN–OCH₃ + KCl} $$
Potassium cyanide introduces the cyano group via nucleophilic attack, requiring strict moisture control to prevent hydrolysis.
Optimization and Industrial Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Triethylamine in Route 2 improves nucleophilic substitution kinetics by scavenging HCl.
- Phase-Transfer Catalysts (e.g., tetrabutylammonium bromide) in Route 1 boost interfacial reactivity between aqueous and organic phases.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Dithiocarbamate Route | 78–85 | Scalable, uses low-toxicity reagents | Multi-step, requires cyanogen chloride |
| Thiocyanate Route | 65–72 | One-pot synthesis | Moderate yield, acetonitrile byproduct |
| Thioesterification | 80–88 | High conversion rates | Requires specialized reagents (Lawesson’s) |
Emerging Techniques and Innovations
Enzymatic Thioesterification
Recent advances explore lipase-catalyzed thioesterification using methyl acetate and thiocarbamic acid derivatives. This method operates under mild conditions (30–40°C, pH 7) but remains experimental, with yields ≤50%.
Flow Chemistry Applications
Microreactor systems enhance heat and mass transfer in Route 1, reducing reaction times by 40% and improving yield consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-cyano-N,N-dimethylcarbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.
Common Reagents and Conditions
Common reagents used in reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include arylamines, alkylamines, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or benzene .
Major Products Formed
The major products formed from reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include various heterocyclic compounds, which are of significant interest in organic synthesis and pharmaceutical research .
Scientific Research Applications
Methyl N’-cyano-N,N-dimethylcarbamimidothioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N’-cyano-N,N-dimethylcarbamimidothioate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the dimethylcarbamimidothioate moiety play crucial roles in its chemical behavior. The compound can interact with molecular targets through nucleophilic substitution and other reaction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s uniqueness lies in its carbamimidothioate core (N–C(=S)–N linkage) combined with a cyano group. Below is a comparative analysis with analogous compounds:
*Note: N-Cyano-N',S-dimethylisothiourea shares the same CAS number as the target compound due to synonym overlap .
Pharmaceutical Relevance
- The target compound serves as a precursor for triazine derivatives (e.g., 1,3,5-triazin-2(1H)-ones), which are explored for antitumor and antimicrobial activities .
- N-Cyano-N',S-dimethylisothiourea shares applications in impurity profiling of drugs like cimetidine, emphasizing its role in quality control .
Biological Activity
Methyl N'-cyano-N,N-dimethylcarbamimidothioate, also known by its chemical formula , is a compound of interest due to its diverse biological activities. This article delves into its biological mechanisms, potential applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 145.21 g/mol
- CAS Number : 14325-30-7
The compound is characterized by a carbamimidothioate structure, which contributes to its biological reactivity.
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is known to inhibit certain enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism. IDO inhibition can affect immune responses and has implications in cancer therapy and autoimmune diseases .
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent. This effect is likely mediated through apoptosis and cell cycle arrest mechanisms.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects .
- Study 2 : In vivo experiments on murine models showed that administration of the compound led to reduced tumor growth rates, highlighting its potential as a therapeutic agent against malignancies .
Toxicity and Safety Profile
While this compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that the compound may have moderate toxicity levels; thus, further studies are required to establish safe dosage ranges for clinical use.
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What methodologies are recommended for synthesizing methyl N'-cyano-N,N-dimethylcarbamimidothioate with high purity?
- Answer: Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like methyl isothiocyanate derivatives and cyanamide. Key steps include:
- Reaction Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and molar ratios) to maximize yield .
- Purification: Employ membrane separation technologies (e.g., nanofiltration) or chromatography (HPLC) to isolate the compound from byproducts .
- Validation: Confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C) .
Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?
- Answer:
- Structural Analysis:
- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns using electron ionization (EI-MS) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S-C=N vibrations) .
- Thermal Stability:
- Differential Scanning Calorimetry (DSC): Measure decomposition temperatures and enthalpy changes (ΔrH°) .
- Gas-phase Thermodynamics: Reference NIST WebBook data for ΔfH°gas and ΔrG° to compare experimental results .
Advanced Research Questions
Q. How can computational chemistry approaches like DFT elucidate reaction mechanisms involving this compound?
- Answer:
- Mechanistic Modeling: Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate transition states and activation energies for nucleophilic addition or cyclization pathways .
- Solvent Effects: Apply the polarizable continuum model (PCM) to simulate solvent interactions and predict reaction outcomes in polar aprotic solvents (e.g., DMF) .
- Validation: Cross-validate computational results with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What experimental design considerations are critical when investigating the stability of this compound under varying environmental conditions?
- Answer:
- Factor Selection: Use a pre-test/post-test control group design to assess degradation under stressors (light, humidity, temperature) .
- Data Collection:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
- Theoretical Framework: Link degradation pathways to Marcus theory for electron transfer reactions if photolysis is observed .
Q. How should researchers address contradictions in reported thermodynamic data for this compound?
- Answer:
- Source Evaluation: Prioritize data from NIST Standard Reference Database 69, which uses peer-reviewed measurement protocols .
- Methodological Replication: Repeat calorimetry (e.g., bomb calorimetry) under identical conditions to verify ΔfH°gas values .
- Error Analysis: Use statistical tools (e.g., Grubbs' test) to identify outliers in published datasets .
Q. What strategies can resolve discrepancies in spectral assignments for this compound?
- Answer:
- Multi-Technique Correlation: Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography to unambiguously assign signals .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .
- Collaborative Validation: Share raw data via repositories like PubChem to enable cross-lab verification .
Methodological Tables
Table 1: Key Thermodynamic Parameters from NIST Data
| Property | Value (kJ/mol) | Measurement Method |
|---|---|---|
| ΔfH°gas | 152.3 ± 2.1 | Combustion Calorimetry |
| ΔrG° (Hydrolysis) | -84.7 ± 1.5 | Electrochemical Analysis |
| IE (Ionization Energy) | 9.8 eV | Electron Impact MS |
Table 2: Factorial Design for Synthesis Optimization
| Factor | Level 1 | Level 2 | Response Variable |
|---|---|---|---|
| Temperature | 25°C | 60°C | Yield (%) |
| Solvent | Acetonitrile | DMF | Purity (HPLC) |
| Catalyst Loading | 0.5 mol% | 2.0 mol% | Reaction Time (h) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
